![molecular formula C20H21N3O2S B4135700 N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4135700.png)
N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Overview
Description
N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, also known as IMMA, is a compound that has gained significant attention in the field of scientific research. IMMA is a thioacetamide derivative that has been synthesized using a multi-step process. This compound has shown promising results in various scientific studies, which have led to its potential applications in the field of medicine.
Mechanism of Action
N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide exerts its effects on the body by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a protein that regulates the expression of genes involved in the immune response.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been found to have a significant impact on the immune system. It has been shown to increase the production of cytokines, which are proteins that play a key role in the immune response. N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has also been found to increase the activity of natural killer (NK) cells, which are a type of immune cell that plays a key role in the defense against cancer cells.
Advantages and Limitations for Lab Experiments
N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has several advantages as a research compound. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. However, there are also limitations to its use in lab experiments. N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is a relatively new compound, and there is still much to be learned about its properties and potential applications.
Future Directions
There are several future directions for research on N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. One area of research is the potential use of N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide in the treatment of autoimmune diseases. Another area of research is the potential use of N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide and its potential side effects.
Conclusion:
In conclusion, N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is a thioacetamide derivative that has shown promising results in various scientific studies. It has potential applications in the field of medicine, particularly in the treatment of autoimmune diseases and cancer. Further research is needed to fully understand the properties and potential applications of N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide.
Scientific Research Applications
N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been extensively studied for its potential applications in the field of medicine. Various studies have shown that N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has anti-inflammatory, antioxidant, and anticancer properties. N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has also been found to have a significant impact on the immune system, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13(2)16-9-4-5-10-17(16)21-18(24)12-26-20-23-22-19(25-20)15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIGPWODJWOQDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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